molecular formula C18H19NaO5S B1669425 Estrogens, Conjugated CAS No. 12126-59-9

Estrogens, Conjugated

Cat. No. B1669425
CAS RN: 12126-59-9
M. Wt: 370.4 g/mol
InChI Key: QTTMOCOWZLSYSV-UHFFFAOYSA-M
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Description

Conjugated estrogens are a medicine that contains a mixture of estrogen hormones . They are used to treat moderate to severe hot flashes, changes in and around the vagina, and other symptoms of menopause or low amounts of estrogen (hypoestrogenism) . They also serve as a circulating reservoir for estrogen, particularly in the case of orally administered pharmaceutical estradiol .


Synthesis Analysis

Conjugated estrogens are noncrystalline mixtures of purified female sex hormones obtained either by its isolation from the urine of pregnant mares or by synthetic generation from vegetal material . Both of these products are later conjugated to natrium sulfate by ester bonds in order to make them more water soluble .


Molecular Structure Analysis

The molecular structure of conjugated estrogens is complex due to the variety of estrogen hormones they contain . Sophisticated biochemical methods revealed the mechanisms of estrogen synthesis through the enzyme aromatase .


Chemical Reactions Analysis

A modified derivatisation-based methodology was applied for the first time to detect estrogen in free and conjugated forms including some isomers simultaneously using liquid chromatography tandem mass spectrometry (LC-MS n) .


Physical And Chemical Properties Analysis

The physical and chemical properties of conjugated estrogens are challenging to measure due to their low content in environmental samples and inherent weak ionisation .

Scientific Research Applications

Nitric Oxide Production and Cardiovascular Effects

Research has shown that equine estrogens, a form of CEs, impair nitric oxide (NO) production and endothelial nitric oxide synthase transcription in human endothelial cells compared to natural 17β-estradiol. This indicates that equine estrogens may be less effective in activating NO production, which is a crucial factor in cardiovascular protection (Novensá et al., 2010).

Impact on Gut Microbiome and Metabolism

A study on the combination of conjugated estrogens and Bazedoxifene found that long-term administration did not affect the overall gut microbiome community but significantly reduced fecal β-glucuronidase activity. This suggests that CEs can directly modulate gut microbial activity, impacting estrogen metabolism and potentially affecting the efficacy and safety of estrogen supplementation in postmenopausal women or breast cancer patients (Chen et al., 2018).

Cognitive Effects and Brain Health

Studies have explored the cognitive effects of conjugated equine estrogens, revealing that while some forms of CEs, such as estrone, may impair memory and cognitive functions, others might not impact or could even potentially enhance cognitive aspects. This indicates the need for further research to determine the specific effects of different CEs on brain health and cognition (Engler-Chiurazzi et al., 2012).

Analytical Characterization and Consistency

A marketplace analysis of conjugated estrogens aimed to determine the consistently present steroidal content within CE products using LC-MS techniques. This study identified 60 steroidal components consistently present in CE tablets, underscoring the complexity of CE formulations and the importance of comprehensive analytical methods for their characterization (Levy et al., 2015).

Estrogen Receptor Targeting for Drug Delivery

Research has investigated the use of steroidal estrogens to deliver cytotoxic agents selectively to cancer cells by targeting the estrogen receptor, a strategy that could enhance the antiproliferative activity and selectivity of therapeutic agents. This approach underscores the potential of CEs in targeted cancer therapy (Dao & Hanson, 2012).

Mechanism of Action

Target of Action

Sodium equilin sulfate, also known as conjugated estrogens, primarily targets estrogen receptors (ERs) and progesterone receptors (PRs) . These receptors are found in various tissues such as female reproductive organs, breasts, hypothalamus, and pituitary . They play a crucial role in the development and maintenance of the female reproductive system and secondary sex characteristics .

Mode of Action

Sodium equilin sulfate enters the cells of responsive tissues where it interacts with its protein receptors . This interaction results in an increase in the rate of synthesis of DNA, RNA, and some proteins . It’s worth noting that sodium equilin sulfate is a prodrug, which means it is inactive itself but is metabolized into an active form, equilin, in the body .

Biochemical Pathways

The compound inhibits 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1), a key enzyme responsible for the conversion of inactive estrone (E1) to the active 17beta-estradiol in breast tissues . This process affects the estrogenic activity in the body, influencing various physiological functions.

Pharmacokinetics

The pharmacokinetics of sodium equilin sulfate involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is hydrolyzed to the corresponding free estrogen equilin . The metabolic clearance rates of equilin and equilin sulfate are 2,640 L/day/m2 and 175 L/day/m2, respectively . A study suggests that Chinese postmenopausal women achieve the same level of unconjugated estrogens in plasma at a lower dose of conjugated equine estrogens than North American women .

Result of Action

The action of sodium equilin sulfate results in various molecular and cellular effects. It promotes the growth and development of the vagina, uterus, and fallopian tubes, and enlargement of the breasts . It also contributes to the shaping of the skeleton, maintenance of tone and elasticity of urogenital structures, changes in the epiphyses of the long bones, growth of axillary and pubic hair, and pigmentation of the nipples and genitals .

Safety and Hazards

Conjugated estrogens may increase your risk of developing a condition that can lead to uterine cancer . Using this medicine can increase your risk of blood clots, stroke, heart attack, or cancer of the breast, uterus, or ovaries .

Future Directions

The role of estrogen in men was uncovered by prismatic examples of estrogen deficiency in male patients and by knockout of the estrogen receptor and aromatase in animals . This body of knowledge led to methods to prevent and treat hormone-dependent neoplasms as well as a variety of other estrogen-related conditions .

Biochemical Analysis

Biochemical Properties

Sodium equilin sulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Sodium equilin sulfate is an estrogen, or an agonist of the estrogen receptors (ERs), the ERα and ERβ . In terms of relative binding affinity for the ERs, Sodium equilin sulfate has about 13% and 49% of that of estradiol for the ERα and ERβ, respectively .

Cellular Effects

Sodium equilin sulfate has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . Estrogens are important in the development and maintenance of the female reproductive system and secondary sex characteristics .

Molecular Mechanism

Sodium equilin sulfate exerts its effects at the molecular level through various mechanisms. It interacts with protein receptors, subsequently increasing the rate of synthesis of DNA, RNA, and some proteins . Sodium equilin sulfate can be converted into the more potent estrogen 17β-dihydroequilin in the body .

Metabolic Pathways

Sodium equilin sulfate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels

Transport and Distribution

Sodium equilin sulfate is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and it may have effects on its localization or accumulation

properties

IUPAC Name

sodium;(13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTMOCOWZLSYSV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2=O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

12126-59-9
Record name Estrogens, conjugates
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.987
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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